2-(4-bromophenyl)-1-(2,3-dihydro-1H-indol-1-yl)ethanone
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Overview
Description
2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromophenyl group and a dihydroindole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 2,3-dihydro-1H-indole.
Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,3-dihydro-1H-indole in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Implementing automated processes for mixing, heating, and purification to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or inflammation.
Binding Interactions: The bromophenyl and dihydroindole moieties may contribute to the binding affinity and specificity of the compound for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-1-(2,3-Dihydro-1H-Indol-1-Yl)Ethan-1-One: Similar structure with a chlorophenyl group instead of a bromophenyl group.
2-(4-Methylphenyl)-1-(2,3-Dihydro-1H-Indol-1-YL)Ethan-1-One: Similar structure with a methylphenyl group instead of a bromophenyl group.
2-(4-Fluorophenyl)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE: Similar structure with a fluorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in 2-(4-BROMOPHENYL)-1-(2,3-DIHYDRO-1H-INDOL-1-YL)ETHAN-1-ONE may impart unique chemical and biological properties, such as enhanced reactivity or specific binding interactions, compared to its analogs with different substituents.
Properties
Molecular Formula |
C16H14BrNO |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1-(2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C16H14BrNO/c17-14-7-5-12(6-8-14)11-16(19)18-10-9-13-3-1-2-4-15(13)18/h1-8H,9-11H2 |
InChI Key |
NKPKSIDIFJBFFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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